molecular formula C6H5F3O B133963 2-Methyl-5-(trifluoromethyl)furan CAS No. 17515-75-2

2-Methyl-5-(trifluoromethyl)furan

Cat. No. B133963
CAS RN: 17515-75-2
M. Wt: 150.1 g/mol
InChI Key: DYXDJGFXCAAAHR-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)furan is a compound that belongs to the class of furans, which are characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of both methyl and trifluoromethyl groups on the furan ring suggests that this compound could exhibit unique chemical and physical properties, making it a potential candidate for various applications in chemical synthesis and material science.

Synthesis Analysis

The synthesis of furan derivatives, including those with trifluoromethyl groups, has been explored through various methods. For instance, the DABCO-catalyzed reaction of propargyl alcohols with methyl 2-perfluoroalkynoate has been shown to yield trifluoromethylated furans with high efficiency . Additionally, base-mediated cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone has been used to synthesize 2-trifluoromethylated furans . These methods demonstrate the versatility and adaptability of synthetic approaches to incorporate trifluoromethyl groups into the furan ring.

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the influence of the trifluoromethyl group on the aromatic system of the furan ring. The electron-withdrawing nature of the trifluoromethyl group could affect the electron density distribution within the ring, potentially impacting the reactivity of the compound. The synthesis of related compounds, such as 3-fluoro-2,5-disubstituted furans and 3-trifluoromethylbenzo[b]furans , provides insights into the structural aspects of furan derivatives with fluorinated substituents.

Chemical Reactions Analysis

Furan derivatives, including those with trifluoromethyl groups, can participate in a variety of chemical reactions. The Mukaiyama aldol reaction has been employed to produce 5-(hydroxy(aryl)methyl)furan-2(5H)-ones with high diastereoselectivities . Furthermore, the reactivity of the trifluoromethyl group in furans has been harnessed in the synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones through Claisen condensation . These reactions highlight the potential of this compound to undergo various transformations, expanding its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their substituents. For example, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan has been used to create biobased furan polyesters, with the physical properties of these materials being characterized in detail . The stability of 2-trifluoromethylated furans in sulfuric acid and the synthesis of ring-fluorinated furan derivatives further illustrate the impact of fluorinated substituents on the properties of furan compounds. These studies provide a foundation for understanding the behavior of this compound in various environments and its potential applications.

Scientific Research Applications

  • Synthetic Chemistry and Compound Formation

    • 2-Methyl-5-(trifluoromethyl)furan is utilized in the Claisen condensation process with acetophenones and methyl 2-methoxytetrafluoropropionate, leading to the synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones. These compounds have various applications in organic synthesis (Irgashev et al., 2009).
    • New synthetic routes to trifluoromethylated N-heterocycles based on this compound have been developed. This includes the synthesis of pyrazoles, pyrazolines, and isoxazolines, which are important in pharmaceutical and agrochemical industries (Bazhin et al., 2015).
  • Materials Science and Polymer Research

    • 2,5-Bis(hydroxymethyl)furan, a derivative of this compound, is used in enzymatic polymerization with various diacid ethyl esters. This results in the creation of novel biobased furan polyesters, contributing to the development of sustainable and environmentally friendly materials (Jiang et al., 2014).
  • Catalysis and Chemical Reactions

    • In catalysis, this compound is involved in the DABCO-catalyzed synthesis of trifluoromethylated furans, a reaction that has implications in the development of new catalytic methods and organic synthesis (Chong et al., 2014).
    • The compound also plays a role in the Mukaiyama aldol reaction, which is essential for the selective formation of certain furan derivatives. This process is important in the field of synthetic organic chemistry (Ollevier et al., 2008).
  • Environmental Applications and Green Chemistry

    • Furan derivatives, including those related to this compound, are studied for their potential as substitutes for petroleum-based chemicals in the production of plastics and fine chemicals. This is part of the broader field of green chemistry and sustainability (Román‐Leshkov et al., 2006).
  • Combustion Chemistry and Alternative Fuels

    • Research into the combustion chemistry of furan and its derivatives, including 2-Methylfuran, provides insights into their potential as biofuels. Understanding the combustion process and the structure of flames in these compounds is crucial for developing sustainable energy sources (Tran et al., 2014).

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXDJGFXCAAAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449523
Record name 2-methyl-5-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17515-75-2
Record name 2-methyl-5-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid (20 g, 103 mmol) in quinoline (36 ml) was added copper (I) sulfate (1 g, 6.3 mmol). While bubbling nitrogen, the mixture was immersed in an oil bath at 230° C. until gas generation ceased. The generated gas was collected and distilled again to give 2-methyl-5-(trifluoromethyl)furan (8.34 g, 54%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of N-heterocycles can be synthesized using 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one?

A1: This compound acts as a versatile precursor for synthesizing a range of trifluoromethylated N-heterocycles. For example, reacting it with bifunctional N-nucleophiles like hydrazines or hydroxylamine leads to trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines. [] Additionally, reacting it with ureas yields 1H-furo[2,3-d]imidazol-2(3H)-one derivatives. [] The research also demonstrates its use in synthesizing a trifluoromethyl-containing quinoxaline derivative by reacting it with ortho-phenylenediamine. []

Q2: What are the advantages of using 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one for N-heterocycle synthesis?

A2: The research highlights the convenience and efficiency of this approach. For instance, synthesizing trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines with hydrazone or oxime groups is achieved through a one-pot strategy using two equivalents of the corresponding hydrazines or hydroxylamine in the presence of an acid. [] This method simplifies the synthetic route and potentially offers higher yields compared to multi-step procedures. Additionally, the reactions with ureas to form 1H-furo[2,3-d]imidazol-2(3H)-one derivatives proceed under mild conditions, further showcasing the practicality of this approach. []

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